1-Phenyl-3-(phenylsulfanyl)butan-1-one
Description
Properties
CAS No. |
55181-35-6 |
|---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-phenyl-3-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C16H16OS/c1-13(18-15-10-6-3-7-11-15)12-16(17)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
UGPRASPGFZIWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Positional Effects : The placement of the sulfanyl group (e.g., 3- vs. 4-position) influences biological activity. For example, 4-(phenylsulfanyl)butan-2-one demonstrated improved fear memory retrieval in Alzheimer’s disease mice, likely due to enhanced bioavailability from ketone positioning .
- Functional Group Impact : Sulfonyl (-SO$2$-) and boronate ester (-B(OR)$2$) substituents alter reactivity. Sulfonyl derivatives exhibit higher synthetic yields (84.1%) compared to sulfanyl or boronate analogues, possibly due to stabilized intermediates .
Key Observations :
- Sulfonyl groups are introduced via sulphinic acid reagents under mild conditions, enabling high yields .
- Boronate esters require specialized catalysts (e.g., silylborane) and exhibit moderate yields, reflecting challenges in boron-heteroatom bond formation .
Physical and Crystallographic Properties
- Intermolecular Interactions : Crystallographic studies of sulfanyl-containing compounds reveal C–H···O hydrogen bonding and aromatic stacking (centroid–centroid distance = 3.768 Å), enhancing thermal stability .
- Comparison with Sulfonyl Analogues : Sulfonyl groups form stronger hydrogen bonds (e.g., C–H···O), increasing melting points (80–81°C for sulfonyl vs. liquid/oil forms for sulfanyl derivatives) .
Q & A
Basic Research Questions
Q. What strategies are effective for synthesizing 1-Phenyl-3-(phenylsulfanyl)butan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, reacting 1-phenylbutan-1-one with thiophenol in the presence of a base (e.g., KOH) under reflux conditions. Optimization involves controlling stoichiometry, temperature (typically 80–100°C), and solvent polarity (e.g., THF or DMF) to maximize yield .
- Data Analysis : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize 1-Phenyl-3-(phenylsulfanyl)butan-1-one?
- NMR : The ketone carbonyl (C=O) appears at ~205–210 ppm in NMR. The phenylsulfanyl group’s protons resonate as multiplet signals in aromatic regions (δ 7.2–7.5 ppm in NMR) .
- IR : Strong C=O stretch at ~1680–1720 cm and C-S vibration at ~650–700 cm .
- MS : Molecular ion peak ([M+H]) at m/z 256.3 (CHOS) with fragmentation patterns indicating loss of phenylsulfanyl (CHS) .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane. Challenges include polymorphism due to flexible butanone chain and sulfur interactions. SHELXL ( ) is recommended for refinement, leveraging its robust handling of non-hydrogen atoms (e.g., sulfur) .
Advanced Research Questions
Q. How does the phenylsulfanyl group influence the compound’s reactivity in oxidation or reduction reactions?
- Mechanistic Insights : The sulfur atom acts as an electron donor, stabilizing intermediates during oxidation (e.g., forming sulfoxide/sulfone derivatives). Reduction with NaBH may selectively target the ketone while preserving the thioether group. Computational DFT studies can map electron density shifts .
- Experimental Design : Compare reaction outcomes with/without the sulfanyl group. Use NMR to track ketone conversion and LC-MS to identify oxidized sulfur products.
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich proteins (e.g., kinases). The phenylsulfanyl group may form hydrophobic interactions or disrupt disulfide bonds. Validate with SPR (surface plasmon resonance) assays .
- Data Interpretation : Compare docking scores with structurally similar compounds (e.g., 1-(4-fluorophenyl)-4-phenylbutan-1-one; ) to assess substituent effects.
Q. How do structural modifications (e.g., fluorination or methyl substitution) alter physicochemical properties?
- Case Study : Introduce fluorine at the para position of the phenyl ring (as in ) to enhance metabolic stability. LogP increases by ~0.5 units, confirmed via HPLC retention time analysis.
- Synthetic Routes : Adapt methods from (fluorophenyl derivatives) using electrophilic fluorination reagents (e.g., Selectfluor).
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to validate purity and structural consistency?
- Resolution : Use DSC (differential scanning calorimetry) to confirm melting points. Cross-check with elemental analysis (C, H, S) and XRD to rule out polymorphic variants .
Methodological Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Optimization | 72–85% (THF, 90°C, 12h) | |
| NMR (C=O) | 208.5 ppm | |
| LogP (Predicted) | 3.8 (±0.2) | |
| Crystallization Solvent | Ethanol (slow evaporation, RT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
